

(Cyclopropylmethyl)hydrazine dihydrochloride

molecular weight and formula

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Compound of Interest

Compound Name: (Cyclopropylmethyl)hydrazine
dihydrochloride

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An In-Depth Technical Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (Cyclopropylmethyl)hydrazine dihydrochloride, a crucial building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, applications, and handling, ensuring both scientific integrity and practical utility.

Core Compound Identification and Physicochemical Profile

(Cyclopropylmethyl)hydrazine dihydrochloride is a bifunctional organic molecule valued for its unique combination of a reactive hydrazine moiety and a strained cyclopropyl ring. This structure is a key intermediate in the synthesis of complex heterocyclic systems, which are prevalent in bioactive molecules.^[1] The dihydrochloride salt form enhances its stability and handling properties compared to the free base, making it a more practical reagent in a laboratory setting.^[2]

A summary of its core physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₀ N ₂ · 2HCl (or C ₄ H ₁₂ Cl ₂ N ₂)	[1][3][4]
Molecular Weight	159.06 g/mol	[3][4]
CAS Number	809282-61-9	[1][3][4][5]
Appearance	White crystalline powder	[5]
Melting Point	Approximately 189-191 °C	[5]
Solubility	Soluble in water	[5]
Storage Conditions	2-8°C, under an inert atmosphere (e.g., Nitrogen)	[4][5]

Synthesis Pathway and Mechanistic Rationale

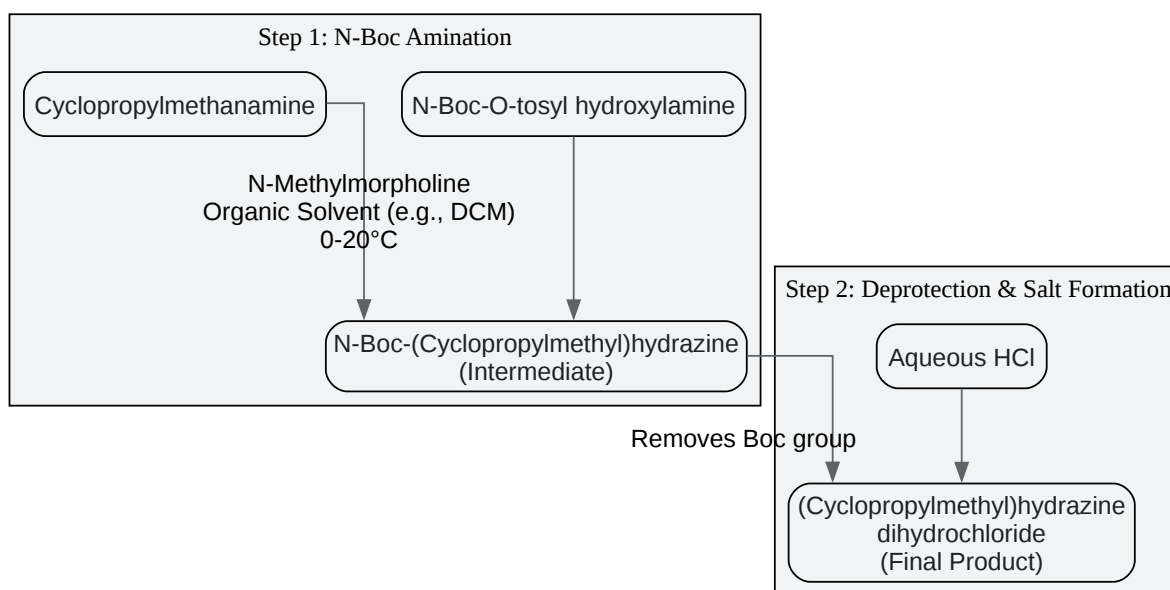
The synthesis of **(Cyclopropylmethyl)hydrazine dihydrochloride** is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and scalable approach involves the N-amination of cyclopropylmethanamine followed by deprotection.[6]

Causality Behind Experimental Choices:

- **Starting Material:** Cyclopropylmethanamine is chosen for its commercially available and structurally specific cyclopropylmethyl group.
- **Protecting Group Strategy:** The use of a Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of this synthesis. The Boc group is introduced to temporarily shield the nitrogen atom during the amination step, preventing side reactions and allowing for selective functionalization. It is stable under the conditions of N-amination but can be cleanly removed under acidic conditions.
- **Aminating Agent:** N-Boc-O-tosyl hydroxylamine is an effective electrophilic aminating agent. The tosyl group is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.

- Final Step: Deprotection using an aqueous solution of hydrogen chloride not only removes the Boc group but also conveniently forms the stable dihydrochloride salt in a single step, which can then be isolated via recrystallization.[6]

Below is a diagram illustrating the general synthetic workflow.



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Caption: Synthetic workflow for **(Cyclopropylmethyl)hydrazine dihydrochloride**.

Applications in Drug Discovery and Medicinal Chemistry

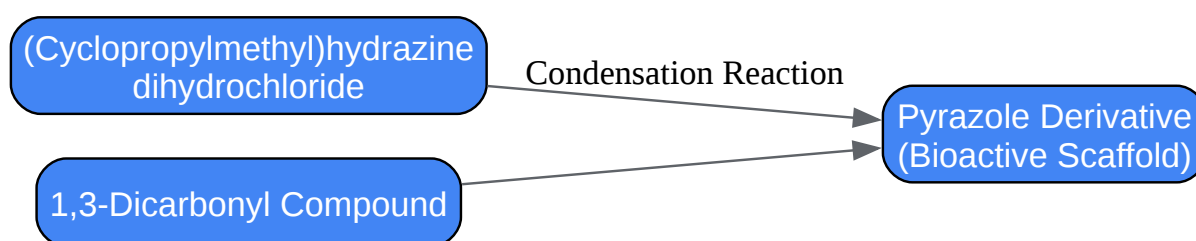
The true value of **(Cyclopropylmethyl)hydrazine dihydrochloride** lies in its role as a versatile synthon for creating novel pharmaceutical candidates. Hydrazine derivatives are foundational

to many important drugs, including antituberculosis agents like isoniazid, as well as therapies for cancer and depression.[2][7]

Key Application Areas:

- **Heterocyclic Synthesis:** The hydrazine functionality is a powerful tool for constructing nitrogen-containing heterocycles such as pyrazoles, pyridazines, and triazoles.[7] These scaffolds are privileged structures in medicinal chemistry due to their ability to engage with a wide range of biological targets.
- **Kinase Inhibitors:** A notable application is in the synthesis of "bumped-kinase inhibitors" (BKIs). These are engineered molecules designed to selectively inhibit kinases with a modified "gatekeeper" residue. (Cyclopropylmethyl)hydrazine hydrochloride has been utilized as a key reagent in developing BKIs for treating cryptosporidiosis, a parasitic disease.[8]
- **Molecular Scaffolding:** The cyclopropylmethyl group itself is not merely a passive component. The strained three-membered ring can introduce favorable conformational constraints on the final molecule, potentially improving binding affinity to a target protein. It can also enhance metabolic stability and modulate physicochemical properties like lipophilicity.

The logical relationship for its primary use is outlined in the following diagram.



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Caption: Knorr pyrazole synthesis using a hydrazine derivative.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This section provides a representative, self-validating protocol for the synthesis of a substituted pyrazole, a common application for **(Cyclopropylmethyl)hydrazine dihydrochloride**.

Objective: To synthesize 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole from **(Cyclopropylmethyl)hydrazine dihydrochloride** and acetylacetone.

Materials:

- **(Cyclopropylmethyl)hydrazine dihydrochloride** (1.0 eq)
- Acetylacetone (2,4-pentanedione) (1.05 eq)
- Ethanol (as solvent)
- Triethylamine (2.2 eq, to neutralize the dihydrochloride)
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

Protocol Steps:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **(Cyclopropylmethyl)hydrazine dihydrochloride** (1.0 eq) and ethanol.
- **Base Addition:** Stir the suspension at room temperature and slowly add triethylamine (2.2 eq). The rationale here is to liberate the free hydrazine base in situ, which is necessary for the subsequent nucleophilic attack. A clear solution should form.
- **Diketone Addition:** Add acetylacetone (1.05 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) to ensure the consumption of starting materials.

- **Workup - Quenching and Extraction:** After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then a brine solution. This removes residual triethylamine hydrochloride and other water-soluble impurities.
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

(Cyclopropylmethyl)hydrazine dihydrochloride is a hazardous substance and must be handled with appropriate precautions.

- **Hazards:** The compound is harmful if swallowed, inhaled, or in contact with skin.^[9] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.^[10]
- **Handling:** Always handle this chemical inside a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[11] Avoid the formation of dust and aerosols.
- **Storage:** Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials.^[11] For long-term stability, storage at 2-8°C is recommended.^[5]

Conclusion

(Cyclopropylmethyl)hydrazine dihydrochloride stands out as a high-value chemical intermediate for the pharmaceutical and agrochemical industries. Its unique structural features

enable the efficient synthesis of complex heterocyclic compounds, making it an indispensable tool for drug discovery programs targeting a wide array of diseases. Understanding its synthesis, reactivity, and handling is paramount for any research professional seeking to leverage its full potential in creating next-generation chemical entities.

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References

- 1. (Cyclopropylmethyl)hydrazine dihydrochloride [myskinrecipes.com]
- 2. chemiis.com [chemiis.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. calcasolutions.com [calcasolutions.com]
- 8. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 9. (Cyclopropylmethyl)hydrazine hydrochloride | C₄H₁₁CIN₂ | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 809282-61-9 Cas No. | (Cyclopropylmethyl)hydrazine dihydrochloride | Apollo [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
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